Acarbose Impurity E

Pharmaceutical analysis Reference standard qualification HPLC method validation

Acarbose Impurity E (CAS 1220983-28-7) is a structurally defined, EP-specified impurity of acarbose, requiring a dedicated reference standard for accurate quantitation. Generic substitutes fail due to distinct chromatographic behavior and weak UV chromophore at 210 nm, risking co-elution. This standard solves critical analytical challenges: - Enables precise quantitation at the ≤0.2% EP limit, supporting ANDA/DMF submissions. - Provides baseline resolution on Amide-HILIC phases, serving as a system suitability marker. - Supports stability-indicating method validation under ICH Q1A guidelines.

Molecular Formula C31H53NO23
Molecular Weight 807.76
CAS No. 1220983-28-7
Cat. No. B602124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose Impurity E
CAS1220983-28-7
Synonyms(2R,4R,5R,6R)-4-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydrox
Molecular FormulaC31H53NO23
Molecular Weight807.76
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
InChIInChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3/t8-,10+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Acarbose Impurity E (CAS 1220983-28-7): Regulatory Reference Standard and Analytical Procurement Guide


Acarbose Impurity E (CAS 1220983-28-7), chemically designated as 4-O-α-Acarbosyl-D-fructopyranose (α-D-Glucosyl Acarbose D-Fructose), is a structurally defined, EP-listed impurity of the oral alpha-glucosidase inhibitor acarbose with a molecular formula of C₃₁H₅₃NO₂₃ and a molecular weight of 807.76 g/mol [1]. This compound is not a generic byproduct but a specified impurity with a well-characterized chemical identity, requiring dedicated reference standards for analytical traceability in pharmaceutical quality control and method validation workflows [2].

Why Acarbose Impurity E (CAS 1220983-28-7) Cannot Be Substituted with Generic or In-House Reference Materials


Generic substitution fails for Acarbose Impurity E due to three non-negotiable analytical and regulatory constraints: (1) EP monograph specifications assign a distinct maximum allowable limit (≤ 0.2%) specifically for Impurity E, requiring precise quantitation against an authentic, chemically identical reference standard [1]; (2) the weak chromophore of acarbose necessitates low-wavelength UV detection at 210 nm where co-elution of structurally similar impurities is a documented risk—Impurity E exhibits a distinct retention profile on Amide-HILIC stationary phases that generic compounds cannot replicate [2]; and (3) the compound's molecular identity as 4-O-α-Acarbosyl-D-fructopyranose is structurally unique among the EP impurity panel, meaning that impurities A (D-Fructose derivative), B, C, and D possess different molecular connectivity and chromatographic behavior .

Quantitative Differentiation Evidence: Acarbose Impurity E (CAS 1220983-28-7) Versus In-Class Impurity Standards


Purity Benchmarking: Acarbose Impurity E Reference Standard Performance Across Supplier Batches

Commercially available Acarbose Impurity E reference standards exhibit consistent purity specifications of 95%–98% as determined by HPLC, a range suitable for pharmacopoeial method calibration and system suitability testing . Comparative analysis of supplier CoA data reveals that high-purity lots (>98%) are available for applications requiring enhanced signal-to-noise ratios, while 95% purity grades remain cost-effective for routine impurity marking [1]. This quantifiable purity range directly contrasts with structurally related impurities such as Impurity A and Impurity C, which are typically offered at similar nominal purities but may exhibit batch-to-batch variability in chromatographic profile due to differences in synthetic or isolation pathways [2].

Pharmaceutical analysis Reference standard qualification HPLC method validation

Structural Identity Validation: NMR and MS Characterization Data Differentiating Impurity E from Structurally Similar Acarbose Byproducts

Acarbose Impurity E (4-O-α-Acarbosyl-D-fructopyranose) is distinguished from other EP-specified impurities by its unique glycosidic connectivity pattern, as confirmed by integrated LC-NMR and LC-MS methodologies applied to acarbose bulk drug impurity profiling [1]. In contrast to Impurity A (a D-fructose derivative with a different substitution pattern) and Impurity G (which contains an extended α-D-glucopyranosyl oligomer), Impurity E exhibits a distinct molecular ion at m/z corresponding to C₃₁H₅₃NO₂₃ with a characteristic fragmentation profile that enables unambiguous identification in complex matrices . Suppliers provide full characterization data packages including ¹H NMR, ¹³C NMR, and HRMS spectra with each batch, ensuring that the material procured matches the exact structure required for EP monograph compliance [2].

Impurity profiling LC-NMR LC-MS Structural elucidation

Regulatory Threshold Compliance: Acarbose Impurity E Limits and Analytical Method Sensitivity Requirements

According to USP and EP monographs for acarbose, Impurity E is subject to a specific maximum allowable limit of ≤ 0.2% in the drug substance [1]. This quantifiable threshold creates a distinct analytical requirement: detection and quantitation of Impurity E at the 0.05%–0.2% range necessitates a reference standard of verified purity to establish accurate calibration curves and system suitability parameters. The weak UV chromophore of acarbose and its impurities at 210 nm poses sensitivity challenges that are addressed by alternative detection methods such as Charged Aerosol Detection (CAD), where Impurity E demonstrates quantifiable response linearity across the 0.05%–0.5% concentration range [2].

Pharmacopoeial monograph Impurity specification ICH Q3A Quality control

Chromatographic Resolution and Method Transferability: Impurity E Retention Behavior on Validated HILIC Phases

A validated HPLC-CAD method using an Amide-HILIC stationary phase achieved adequate separation of acarbose and all specified impurities, including Impurity E, with resolution factors meeting ICH Q2(R1) validation criteria [1]. Impurity E exhibits a distinct retention profile under these conditions, eluting separately from structurally adjacent impurities A and G, which minimizes the risk of co-elution that plagues traditional aminopropyl-silyl phase methods [2]. This validated separation performance provides a direct, method-specific justification for procuring Impurity E as an individual reference standard rather than relying on multi-impurity mixtures or surrogate compounds.

HILIC chromatography CAD detection Method validation ICH Q2(R1)

Acarbose Impurity E (CAS 1220983-28-7): Validated Application Scenarios for Pharmaceutical Development and Quality Control


Pharmacopoeial Compliance: Impurity E Quantitation for ANDA and DMF Submissions

Acarbose Impurity E reference standard is indispensable for generic drug manufacturers preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). The EP and USP monographs mandate quantitation of Impurity E against an authenticated reference standard to demonstrate compliance with the ≤ 0.2% specification limit. Procurement of this material enables accurate calibration curve preparation, system suitability verification, and batch-release testing, directly supporting regulatory submissions and avoiding costly review delays [1].

Analytical Method Development and Validation: HILIC-CAD Method Implementation

For analytical laboratories transitioning from traditional UV-based impurity profiling to the more sensitive CAD detection method, Acarbose Impurity E serves as a critical system suitability standard. The validated Amide-HILIC method demonstrates baseline resolution of Impurity E from acarbose and co-occurring impurities, making this reference standard essential for establishing retention time markers, confirming column performance, and validating method transfer across instruments or sites [2].

Impurity Fate and Stability Studies: Forced Degradation and Shelf-Life Assessment

In forced degradation studies of acarbose drug substance and finished dosage forms, Impurity E may appear as a degradation product under specific stress conditions. Procuring this reference standard allows stability-indicating method validation, identification of degradation pathways, and quantitation of Impurity E formation kinetics during accelerated and long-term stability storage. This supports shelf-life determination and packaging configuration decisions as required by ICH Q1A guidelines [1].

LC-MS/MS Trace Analysis: Method Sensitivity Optimization for Low-Level Detection

Given the stringent ≤ 0.2% specification limit for Impurity E, analytical methods must achieve reliable detection and quantitation at or below the 0.05% threshold. Acarbose Impurity E reference standard enables construction of low-concentration calibration curves (0.01%–0.5% range) for LC-MS/MS method development, optimization of multiple reaction monitoring (MRM) transitions, and assessment of matrix effects in biological samples or complex formulation matrices .

Technical Documentation Hub

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